molecular formula C26H24N2O B11491362 N-[(2-methylquinolin-4-yl)methyl]-3,3-diphenylpropanamide

N-[(2-methylquinolin-4-yl)methyl]-3,3-diphenylpropanamide

Cat. No.: B11491362
M. Wt: 380.5 g/mol
InChI Key: CKZBZYJDONCJNG-UHFFFAOYSA-N
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Description

N-[(2-methylquinolin-4-yl)methyl]-3,3-diphenylpropanamide is a complex organic compound that belongs to the class of quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylquinolin-4-yl)methyl]-3,3-diphenylpropanamide typically involves the reaction of 2-methylquinoline with benzyl chloride under basic conditions to form the intermediate, which is then reacted with 3,3-diphenylpropanoic acid to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylquinolin-4-yl)methyl]-3,3-diphenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds .

Scientific Research Applications

N-[(2-methylquinolin-4-yl)methyl]-3,3-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For example, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival . This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methylquinolin-4-yl)methyl]-3,3-diphenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N2O

Molecular Weight

380.5 g/mol

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]-3,3-diphenylpropanamide

InChI

InChI=1S/C26H24N2O/c1-19-16-22(23-14-8-9-15-25(23)28-19)18-27-26(29)17-24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-16,24H,17-18H2,1H3,(H,27,29)

InChI Key

CKZBZYJDONCJNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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